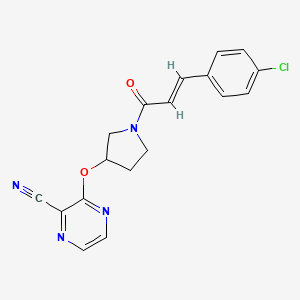

(E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c19-14-4-1-13(2-5-14)3-6-17(24)23-10-7-15(12-23)25-18-16(11-20)21-8-9-22-18/h1-6,8-9,15H,7,10,12H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEGWURTHHGJTI-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 334.76 g/mol. The structure features a pyrazine core substituted with a chlorophenyl-acryloyl side chain and a pyrrolidine moiety, which may enhance its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential activity against Hepatitis C Virus (HCV), although further investigations are necessary to elucidate the underlying mechanisms.

- Antitumor Properties : Pyrazole derivatives, including those related to this compound, have shown promising results in inhibiting cancer cell proliferation, particularly against BRAF(V600E) and other cancer-related targets .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as indicated by its structural similarities to known anti-inflammatory agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Cell Membrane Interaction : The lipophilic nature of the chlorophenyl group suggests potential interactions with cell membranes, which could disrupt cellular integrity and function.

- Gene Regulation : Some pyrazole derivatives are known to modulate gene expression related to tumor growth and inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes notable activities of related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Chloro-N-(2-hydroxyethyl)-N-(4-methylphenyl)acetamide | Chlorinated aromatic ring; amide group | Analgesic and anti-inflammatory |

| 1-Acetylpyrrolidine | Pyrrolidine ring; acetyl group | Neuroprotective effects |

| 5-Chloro-2-methylphenol | Chlorinated phenolic compound | Antimicrobial properties |

This comparison highlights that while many compounds exhibit beneficial biological activities, the unique combination of functional groups in this compound may enhance its therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

- Antitumor Activity : A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as antitumor agents .

- Antimicrobial Effects : Research has shown that some related compounds possess strong antimicrobial properties against a range of pathogens, suggesting that this compound may also exhibit similar effects .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Recent studies have indicated that derivatives of pyrazine and pyrrolidine compounds exhibit significant anticancer activity. For instance, compounds structurally related to (E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable example includes the synthesis of various chalcone derivatives that demonstrated promising activity against different cancer cell lines, suggesting that the incorporation of the pyrazine moiety could enhance anticancer properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess good antibacterial and antifungal properties. In particular, studies on similar compounds have shown effectiveness against various pathogenic bacteria and fungi, indicating that this compound could be explored for its antimicrobial potential .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of pyrazine derivatives were synthesized and tested against human cancer cell lines. Among these, compounds similar to this compound showed IC50 values indicating effective inhibition of cell growth in breast and colon cancer models. The results highlighted the role of the chlorophenyl group in enhancing cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazine-based compounds. The study found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The structure-activity relationship analysis suggested that modifications to the pyrazine ring could lead to improved potency .

Vorbereitungsmethoden

Epoxide Ring-Opening

Epichlorohydrin undergoes nucleophilic attack by ammonia to form 3-hydroxypyrrolidine, though this method yields racemic mixtures.

Resolution of Racemic Mixtures

Chiral resolution using tartaric acid derivatives, as demonstrated in piperazine syntheses, can isolate enantiomerically pure pyrrolidine-3-ol. For instance, British Patent No. 2,225,321 describes resolving racemic intermediates via diastereomeric salt formation, albeit with modest yields (~12.7%).

Introduction of the (E)-3-(4-Chlorophenyl)acryloyl Group

The acryloyl moiety is introduced via acylation of the pyrrolidine amine. Key steps include:

Synthesis of (E)-3-(4-Chlorophenyl)acryloyl Chloride

Acylation of Pyrrolidine-3-ol

The pyrrolidine amine is acylated under basic conditions (e.g., triethylamine) to prevent protonation and enhance nucleophilicity:

$$

\text{Pyrrolidine-3-ol} + \text{(E)-3-(4-Chlorophenyl)acryloyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-(3-(4-Chlorophenyl)acryloyl)pyrrolidin-3-ol}

$$

Reaction Conditions : Dichloromethane, 0–25°C, 2–4 hours.

Ether Bond Formation with Pyrazine-2-carbonitrile

The ether linkage is established via nucleophilic substitution or Mitsunobu coupling:

Activation of Pyrrolidine Hydroxyl Group

Nucleophilic Substitution with Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile, though electron-deficient, can participate in SNAr reactions if activated. Chlorination at the 3-position via POCl₃ or PCl₅ generates 3-chloropyrazine-2-carbonitrile, enabling displacement by the pyrrolidine alkoxide:

$$

\text{3-Chloropyrazine-2-carbonitrile} + \text{Pyrrolidine mesylate} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

$$

Reaction Conditions : Dimethylformamide (DMF), 60–80°C, 12–24 hours.

Mitsunobu Reaction (Alternative Pathway)

If pyrazine-2-carbonitrile bears a hydroxyl group (hypothetically at position 3), Mitsunobu conditions (DIAD, PPh₃) could couple it with pyrrolidine-3-ol. However, this route is speculative due to the absence of hydroxyl groups in commercial pyrazine-2-carbonitrile.

Stereochemical Control and Optimization

(E)-Selectivity in Acryloyl Formation

The Horner-Wadsworth-Emmons reaction ensures >95% (E)-selectivity due to its concerted mechanism.

Chirality in Pyrrolidine

Asymmetric synthesis of pyrrolidine-3-ol via enzymatic resolution or chiral auxiliaries improves enantiomeric excess (e.g., >98% ee).

Scalability and Industrial Considerations

Yield Enhancement

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (E)-3-((1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of intermediates such as 3-(4-chlorophenyl)acryloyl chloride with pyrrolidine derivatives, followed by functionalization of the pyrazine core. Key steps include:

- Cyclization : Use of palladium or copper catalysts in solvents like DMF or toluene to form the pyrrolidine-pyrazine scaffold .

- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate intermediates, monitored via TLC for reaction progress .

- Characterization : Intermediate validation using / NMR and mass spectrometry to confirm structural integrity .

Q. How is the structural elucidation of this compound achieved in academic research?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves absolute configuration and bond geometries, particularly for stereochemical centers in the pyrrolidine and acryloyl moieties .

- Spectroscopic Techniques :

- NMR : - COSY and HSQC experiments assign proton environments and correlate with carbon signals .

- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretching at ~1700 cm) .

- Database Cross-Referencing : Cambridge Structural Database (CSD) surveys identify analogous structures to validate crystallographic data .

Q. What safety protocols are critical during the handling of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from reactions) with sodium bicarbonate before disposal .

- Emergency Measures : Immediate rinsing with water for eye/skin contact and medical consultation with Safety Data Sheets (SDS) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh) vs. CuI for improved efficiency in cross-coupling steps .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during cyclization .

- Process Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction parameters in real time .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-31G* level) with experimental data to identify conformational mismatches .

- Variable-Temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) causing signal splitting .

- Crystallographic Validation : SC-XRD resolves discrepancies in stereochemistry or tautomeric forms .

Q. How do supramolecular interactions influence the solid-state properties of this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) driving crystal packing .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding networks observed in SC-XRD .

- Polymorph Screening : Vapor diffusion crystallization (e.g., methanol/water) to explore alternative packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.